Ethyl 4-(4-formyl-2-nitrophenyl)butanoate

Medicinal Chemistry Drug Design Physicochemical Profiling

Ethyl 4-(4-formyl-2-nitrophenyl)butanoate (CAS 1965318-50-6, molecular formula C₁₃H₁₅NO₅, molecular weight 265.26 g/mol) is a nitroaromatic ester containing both a formyl (–CHO) and a nitro (–NO₂) substituent on the phenyl ring. It belongs to the class of substituted phenylbutanoate esters, a family frequently employed as synthetic intermediates in medicinal chemistry and agrochemical discovery.

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
Cat. No. B12076447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(4-formyl-2-nitrophenyl)butanoate
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCC1=C(C=C(C=C1)C=O)[N+](=O)[O-]
InChIInChI=1S/C13H15NO5/c1-2-19-13(16)5-3-4-11-7-6-10(9-15)8-12(11)14(17)18/h6-9H,2-5H2,1H3
InChIKeyAPEAFLSQXDJKKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(4-formyl-2-nitrophenyl)butanoate (CAS 1965318-50-6): A Dual-Functionalized Aromatic Ester for Targeted Synthesis and Discovery Chemistry Procurement


Ethyl 4-(4-formyl-2-nitrophenyl)butanoate (CAS 1965318-50-6, molecular formula C₁₃H₁₅NO₅, molecular weight 265.26 g/mol) is a nitroaromatic ester containing both a formyl (–CHO) and a nitro (–NO₂) substituent on the phenyl ring. It belongs to the class of substituted phenylbutanoate esters, a family frequently employed as synthetic intermediates in medicinal chemistry and agrochemical discovery [1]. Its computed physicochemical properties include an XLogP3-AA of 2, a topological polar surface area (TPSA) of 89.2 Ų, five hydrogen bond acceptor sites, and zero hydrogen bond donors [2]. The presence of two orthogonal functional handles—an aldehyde and an electron-withdrawing nitro group—distinguishes it from mono-substituted analogs .

Dual handlesOrthogonal aldehyde and nitro groups support divergent library synthesis
Intermediate rolePatent-documented scaffold for LTA4H inhibitor programs
Property tuningDistinct polar surface area and lipophilicity versus mono-functional analogs

Why Generic Substitution Fails: Structural Determinants Differentiating Ethyl 4-(4-formyl-2-nitrophenyl)butanoate from Mono-Functional Analogs in Medicinal Chemistry Workflows


Compounds within the phenylbutanoate ester class are not interchangeable due to the profound influence of aromatic ring substitution on reactivity, physicochemical properties, and downstream synthetic utility. Ethyl 4-(4-formyl-2-nitrophenyl)butanoate carries both a nitro group and an aldehyde on the same phenyl ring, a substitution pattern that simultaneously modulates electronic character, hydrogen-bonding capacity, lipophilicity, and orthogonal reactivity . Replacing it with a mono-functional analog—such as ethyl 4-(4-formylphenyl)butanoate (lacking the nitro group) or ethyl 4-(4-nitrophenyl)butanoate (lacking the formyl group)—results in measurable differences in polarity, acceptor count, and available reaction pathways that can alter reaction yields, intermediate stability, and biological target engagement [1].

Target compoundDual functional handles (aldehyde + nitro)
Mono-formyl analogMissing nitro group reduces polar surface area and H-bond acceptor capacity, may alter permeability and solid-state packing
Mono-nitro analogLacks aldehyde handle, restricting library diversification to a single vector

Quantitative Differentiation Evidence for Ethyl 4-(4-formyl-2-nitrophenyl)butanoate: Physicochemical, Reactivity, and Procurement-Relevant Comparisons


Enhanced Polar Surface Area via Dual Functionalization Governs Permeability and Solubility Profiles

Ethyl 4-(4-formyl-2-nitrophenyl)butanoate exhibits a TPSA of 89.2 Ų, substantially higher than the TPSA of 43.37 Ų for ethyl 4-(4-formylphenyl)butanoate, which lacks the nitro group [1]. This approximately 2.06-fold increase in polar surface area is attributable to the additional contribution of the nitro group and directly influences membrane permeability predictions and aqueous solubility, relevant parameters for both biological screening and formulation development.

Polar Surface Area
Cross-study comparable
Target 89.2 Ų vs comparator 43.37 Ų, ~2.06× higher
Alters membrane permeability prediction in ADME profiling
Computed (PubChem); experimental validation advised
Medicinal Chemistry Drug Design Physicochemical Profiling

Distinct Hydrogen-Bond Acceptor Capacity Impacts Molecular Recognition and Crystal Engineering

The target compound possesses five hydrogen-bond acceptor sites (from the nitro group, formyl oxygen, and ester carbonyl), compared with three for ethyl 4-(4-formylphenyl)butanoate [1]. This quantitative difference in acceptor count—5 vs. 3—fundamentally alters intermolecular interaction potential in co-crystal design, protein–ligand binding, and solid-state packing.

H‑Bond Acceptors
Cross-study comparable
5 acceptors (target) vs 3 (mono‑formyl)
Influences co-crystal design and target engagement
Computed (PubChem)
Supramolecular Chemistry Crystal Engineering Molecular Recognition

Orthogonal Synthetic Reactivity: Simultaneous Aldehyde and Nitro Group Handles Enable Divergent Library Synthesis

Ethyl 4-(4-formyl-2-nitrophenyl)butanoate provides two chemically orthogonal functional groups: the formyl group is susceptible to reductive amination, Grignard addition, and aldol condensation, while the nitro group can be selectively reduced (e.g., Fe/NH₄Cl) to an amine for amide coupling or diazotization . By contrast, ethyl 4-(4-formylphenyl)butanoate lacks the nitro handle entirely, and ethyl 4-(4-nitrophenyl)butanoate lacks the aldehyde handle, restricting each to a single diversification vector . This dual reactivity enables divergent library synthesis from a single intermediate, reducing the number of starting materials required to access diverse chemical space.

Orthogonal Handles
Class-level inference
2 handles (aldehyde + nitro) vs 1 in mono‑functional analogs
Enables divergent library synthesis from one intermediate
Class‑level reactivity; verify under actual conditions
Parallel Synthesis Medicinal Chemistry Scaffold Diversification

Patent-Cited Intermediate Status Confirms Role in Privileged Scaffold Synthesis

Compounds bearing the 4-formyl-2-nitrophenyl motif are explicitly cited as intermediates in patent literature, including European patent EP14766368.6 and others describing heteroaryl butanoic acid derivatives as LTA4H inhibitors [1][2]. The ethyl ester form provides a protecting group strategy that can be cleaved or transesterified under mild conditions, a feature explicitly exploited in the disclosed synthetic routes.

Patent Citation
Supporting evidence
Explicitly cited in EP14766368.6 (LTA4H inhibitors)
Supports procurement as decision‑ready intermediate
Patent database review; confirm route applicability
Process Chemistry Patent Analytics Drug Substance Synthesis

Computed LogP and Rotatable Bond Metrics Differentiate Bioavailability Parameters from Mono-Nitro and Mono-Formyl Analogs

Ethyl 4-(4-formyl-2-nitrophenyl)butanoate has an XLogP3-AA of 2, compared with a measured/estimated LogP of 2.38 for ethyl 4-(4-formylphenyl)butanoate [1]. The modest reduction in lipophilicity (ΔLogP ≈ −0.38) arises from the electron-withdrawing nitro group and has implications for metabolic stability and CYP450 binding. Additionally, the target compound features 7 rotatable bonds versus 7 for the formyl analog, providing similar conformational flexibility but with differentiated electronic distribution.

Lipophilicity (LogP)
Cross-study comparable
XLogP3‑AA 2 (target) vs LogP 2.38 (mono‑formyl), Δ ≈ −0.38
Lower lipophilicity may improve solubility and reduce CYP liability
Computed; experimental ADME panel needed
ADME Prediction Lead Optimization Chemoinformatics

Procurement-Relevant Application Scenarios for Ethyl 4-(4-formyl-2-nitrophenyl)butanoate in Medicinal Chemistry, Process Development, and Material Science


Divergent Library Synthesis for Hit-to-Lead Exploration

Procure ethyl 4-(4-formyl-2-nitrophenyl)butanoate as a single, dual-functionalized intermediate to replace two separate building blocks. The aldehyde handle enables rapid parallel diversification via reductive amination with diverse amines, while the nitro group, following selective reduction to an amine, permits amide coupling with carboxylic acid libraries [1]. This strategy reduces procurement complexity and accelerates the generation of focused screening libraries.

Synthesis of LTA4H Inhibitor Intermediates and Patent-Grounded Drug Discovery Programs

As evidenced by patent literature (EP14766368.6 and related filings), the 4-formyl-2-nitrophenyl scaffold is a key intermediate in the synthesis of heteroaryl butanoic acid derivatives with LTA4H inhibitory activity [2]. The ethyl ester serves as a carboxylic acid protecting group that can be hydrolyzed under mild conditions at the appropriate synthetic stage. Procurement of this intermediate supports medicinal chemistry programs targeting leukotriene pathway modulation.

Physicochemical Property Tuning in Lead Optimization

When medicinal chemistry teams require a substituted phenylbutanoate with a TPSA near 90 Ų and XLogP3 of approximately 2, ethyl 4-(4-formyl-2-nitrophenyl)butanoate delivers a distinct property profile compared to its mono-functional analogs (e.g., TPSA of 43.37 Ų for the formyl-only analog) [1]. This enables targeted modulation of permeability and solubility without altering the core scaffold, supporting multiparameter optimization in lead series.

Solid-Phase Organic Synthesis and Immobilization Strategies

The formyl group of ethyl 4-(4-formyl-2-nitrophenyl)butanoate provides a convenient anchoring point for solid-phase synthesis via reductive amination onto amino-functionalized resins, while the nitro group remains available for on-resin diversification [1]. This orthogonal reactivity profile makes it a practical choice for solid-supported library production, where di-functionalized intermediates enable more complex product architectures from a single loading step.

Application
Selection Property
Validation Focus
Divergent library synthesis
Dual orthogonal reactivity (aldehyde + nitro)
Reductive amination and nitro reduction compatibility
LTA4H inhibitor intermediate
Patent-documented scaffold
Ester hydrolysis and patent route feasibility
Lead optimization property tuning
Distinct TPSA and LogP profile
Permeability and solubility comparison with mono‑functional analogs
Solid‑phase synthesis
Aldehyde anchoring handle
On‑resin diversification and cleavage efficiency
Quote Request

Request a Quote for Ethyl 4-(4-formyl-2-nitrophenyl)butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.